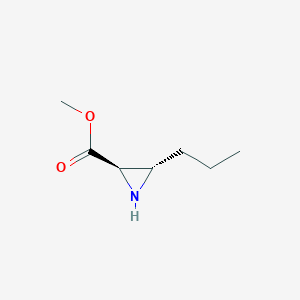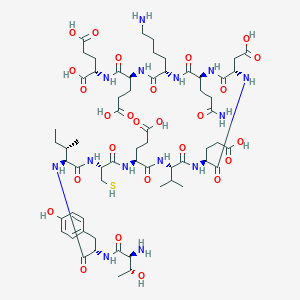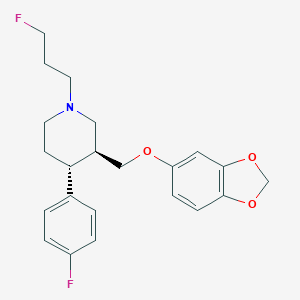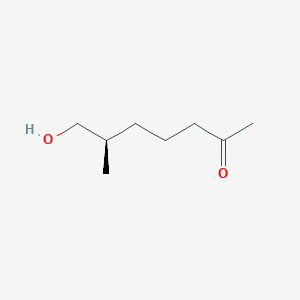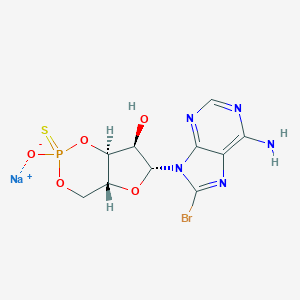
Rp-8-bromo-Cyclic AMPS (sel de sodium)
Vue d'ensemble
Description
Ce composé combine une substitution soufrée exocyclique en position équatoriale du cycle cyclophosphate avec une substitution bromine dans la base adénine du monophosphate cyclique d'adénosine . Il agit comme un antagoniste des protéines kinases dépendantes du monophosphate cyclique d'adénosine et est résistant à l'hydrolyse par les phosphodiestérases des nucléotides cycliques .
Applications De Recherche Scientifique
Rp-8-bromo-Cyclic AMPS sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cyclic adenosine monophosphate signaling pathways and protein kinase activity.
Biology: Employed in cell biology research to investigate the role of cyclic adenosine monophosphate in cellular processes.
Medicine: Utilized in pharmacological studies to explore potential therapeutic targets and mechanisms of action.
Industry: Applied in the development of biochemical assays and diagnostic tools
Mécanisme D'action
Target of Action
The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt or Rp-8-bromo-Cyclic AMPS, is cAMP-dependent protein kinases (PKAs) . PKAs are a group of enzymes that are involved in cellular signal transduction pathways and play a crucial role in regulating various cellular functions.
Mode of Action
Rp-8-bromo-Cyclic AMPS is a cell-permeable cAMP analog . It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . This means it binds to PKAs without activating them, resulting in competitive inhibition .
Biochemical Pathways
The compound’s action primarily affects the cAMP signaling pathway . By antagonizing the activation of PKAs, it modulates the downstream effects of this pathway. The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression and cellular metabolism.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Rp-8-bromo-Cyclic AMPS are not readily available, it’s known that the compound is a crystalline solid with solubility in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (0.5 mg/ml), and PBS (pH 7.2, 10 mg/ml) . These properties suggest that the compound could have reasonable bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of Rp-8-bromo-Cyclic AMPS’s action depend on the specific context in which it is used. It’s known that the compound can effectively antagonize camp-dependent activation of pkas . This can lead to a variety of effects, such as changes in gene expression and cellular metabolism.
Action Environment
The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can interact with PKAs could potentially influence the compound’s efficacy.
Analyse Biochimique
Biochemical Properties
Rp-8-bromo-Cyclic AMPS (sodium salt) acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . It more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart .
Cellular Effects
The cellular effects of Rp-8-bromo-Cyclic AMPS (sodium salt) are primarily mediated through its antagonistic action on cAMP-dependent protein kinases. By inhibiting these kinases, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by binding to the active sites of cAMP-dependent protein kinases, thereby preventing their activation . This inhibition can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Rp-8-bromo-Cyclic AMPS (sodium salt) has been shown to be stable and resistant to degradation . Its effects on cellular function can be observed over extended periods in both in vitro and in vivo studies .
Méthodes De Préparation
La synthèse du sel de sodium du Rp-8-bromo-AMP cyclique implique la substitution de l'hydrogène en position 8 de la base nucléique par du brome et la modification d'un des deux atomes d'oxygène exocycliques dans la partie phosphate cyclique par du soufre . La voie synthétique implique généralement les étapes suivantes :
Bromation : Introduction d'un atome de brome en position 8 de la base adénine.
Phosphorothioation : Substitution d'un atome d'oxygène exocyclique par du soufre dans la partie phosphate cyclique.
Cyclisation : Formation du cycle phosphate cyclique.
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent probablement des voies synthétiques similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
Le sel de sodium du Rp-8-bromo-AMP cyclique subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans la base adénine peut participer à des réactions de substitution nucléophile.
Oxydation et réduction : L'atome de soufre dans la partie phosphate cyclique peut subir des réactions d'oxydation et de réduction.
Résistance à l'hydrolyse : Le composé est résistant à l'hydrolyse par les phosphodiestérases des nucléotides cycliques.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents bromants, les agents sulfurant et des catalyseurs spécifiques pour faciliter les transformations souhaitées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le sel de sodium du Rp-8-bromo-AMP cyclique a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les voies de signalisation du monophosphate cyclique d'adénosine et l'activité des protéines kinases.
Biologie : Utilisé dans la recherche en biologie cellulaire pour étudier le rôle du monophosphate cyclique d'adénosine dans les processus cellulaires.
Médecine : Utilisé dans des études pharmacologiques pour explorer des cibles thérapeutiques et des mécanismes d'action potentiels.
Industrie : Appliqué dans le développement de tests biochimiques et d'outils de diagnostic
Mécanisme d'action
Le sel de sodium du Rp-8-bromo-AMP cyclique agit comme un antagoniste des protéines kinases dépendantes du monophosphate cyclique d'adénosine en occupant les sites de liaison du monophosphate cyclique d'adénosine . Cela empêche l'holoenzyme kinase de se dissocier et donc de s'activer. Le composé est résistant à l'hydrolyse par les phosphodiestérases des nucléotides cycliques, assurant sa stabilité et son activité prolongée .
Comparaison Avec Des Composés Similaires
Le sel de sodium du Rp-8-bromo-AMP cyclique est unique en raison de sa combinaison de substitution du brome dans la base adénine et de substitution du soufre dans la partie phosphate cyclique. Les composés similaires comprennent :
Sel de sodium du 8-bromo-monophosphate cyclique d'adénosine : Un analogue du monophosphate cyclique d'adénosine perméable aux cellules qui active la protéine kinase A et présente une résistance accrue à l'hydrolyse par la phosphodiestérase par rapport au monophosphate cyclique d'adénosine.
Rp-monophosphate cyclique d'adénosine-phosphorothioate : Un inhibiteur de la protéine kinase qui combine une substitution soufrée exocyclique dans le cycle phosphate cyclique.
Ces composés partagent des similitudes structurales mais diffèrent dans leurs substitutions spécifiques et leurs activités biologiques.
Propriétés
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rp-8-Bromo-Cyclic AMPS affect the formation of syncytiotrophoblasts from cytotrophoblasts?
A1: Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] The research demonstrates that the addition of cAMP analogs promotes syncytiotrophoblast formation, evidenced by the loss of E-cadherin and desmoplakin, markers of cell-cell adhesion, and an increase in the number of nuclei per syncytium. [] Conversely, Rp-8-Bromo-Cyclic AMPS and H-89 (a cAMP-dependent protein kinase catalytic subunit inhibitor) hinder cell fusion, suggesting that cAMP signaling pathways are crucial for syncytiotrophoblast formation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
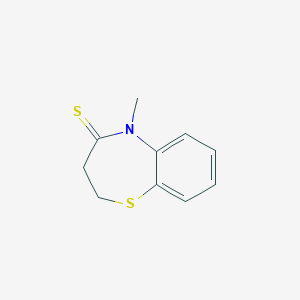
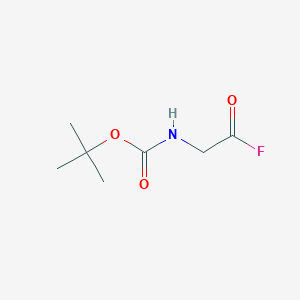
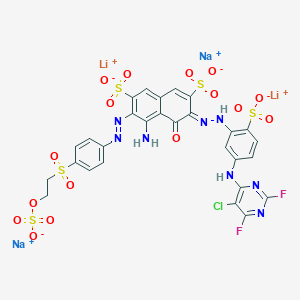
![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
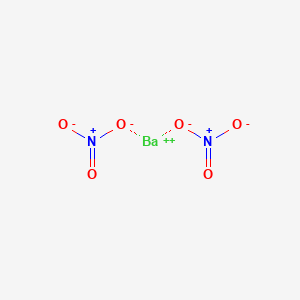
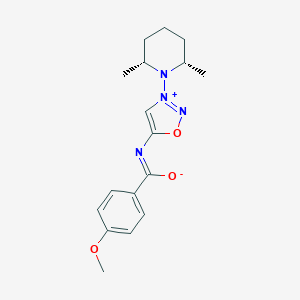
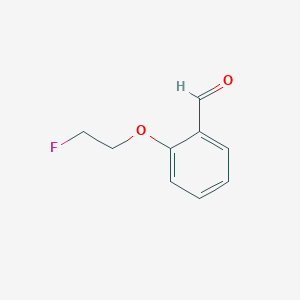
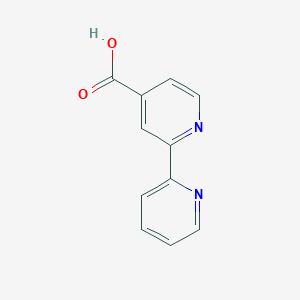
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
